4-Amino-2-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a benzamide moiety. Its chemical structure is defined by the molecular formula and the CAS number 609783-09-7. This compound is of interest in various fields due to its unique chemical properties and potential applications in medicinal chemistry and materials science.
The synthesis of 4-Amino-2-(trifluoromethoxy)benzamide can be achieved through several methods, primarily involving the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C. This reaction is followed by the addition of trichloroacetonitrile at 0°C, which facilitates the formation of the target compound.
Technical Details:
In industrial settings, the synthesis may be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques. This approach enhances efficiency and scalability, making it suitable for large-scale production.
The molecular structure of 4-Amino-2-(trifluoromethoxy)benzamide features a benzene ring substituted with an amino group and a trifluoromethoxy group. The InChI representation of this compound is:
The compound has a molecular weight of approximately 220.15 g/mol. Its structural configuration allows for various interactions with biological systems, making it a candidate for further research in medicinal applications.
4-Amino-2-(trifluoromethoxy)benzamide can undergo several types of chemical reactions:
Technical Details:
The major products formed from these reactions depend on specific conditions and reagents used.
The mechanism of action for 4-Amino-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. Notably, it has been identified as an inhibitor of voltage-dependent sodium channels, which modulates neuronal activity. This inhibition can affect neurotransmission and has implications in pain management and neuropharmacology.
4-Amino-2-(trifluoromethoxy)benzamide is typically presented as a white to off-white crystalline solid. Its melting point and solubility characteristics are relevant for its handling and application in laboratory settings.
The presence of both the amino and trifluoromethoxy groups contributes to its reactivity profile. The compound exhibits stability under standard laboratory conditions but is sensitive to strong oxidizing agents due to its amino functionality .
4-Amino-2-(trifluoromethoxy)benzamide has several applications in scientific research:
The systematic naming of 4-Amino-2-(trifluoromethoxy)benzamide follows IUPAC conventions, precisely defining the substitution pattern on the benzene ring. The parent structure is benzamide (benzene carboxamide). The prefix "4-Amino-2-(trifluoromethoxy)" specifies that a primary amino group (-NH₂) is attached to carbon atom 4 (para position relative to the carboxamide group), while a trifluoromethoxy group (-OCF₃) is attached to carbon atom 2 (ortho position relative to the carboxamide). This unambiguous naming distinguishes it from critical isomeric structures with differing biological profiles, such as:
Table 1: Nomenclature and Structural Features of Key Related Benzamides
Compound Name | CAS Number | Substituent Position (Relative to Carboxamide) | Key Functional Group Differences | Structural Formula |
---|---|---|---|---|
4-Amino-2-(trifluoromethoxy)benzamide | 1261795-40-7 | -NH₂ at C4; -OCF₃ at C2 | Target Compound | H₂N-C₆H₃(OCF₃)-CONH₂ (C2, C4) |
3-Amino-4-(trifluoromethoxy)benzamide | 1261795-40-7 | -NH₂ at C3; -OCF₃ at C4 | Isomer (Different substitution pattern) | H₂N-C₆H₃(OCF₃)-CONH₂ (C3, C4) |
4-Amino-2-(trifluoromethyl)benzoic acid | 393-06-6 | -NH₂ at C4; -CF₃ at C2 | Carboxylic acid, not amide; -CF₃ not -OCF₃ | H₂N-C₆H₃(CF₃)-COOH (C2, C4) |
4-Amino-2-(trifluoromethyl)benzonitrile | 522170 (PubChem) | -NH₂ at C4; -CF₃ at C2 | Nitrile group, not amide; -CF₃ not -OCF₃ | H₂N-C₆H₃(CF₃)-CN (C2, C4) |
The benzamide group (-CONH₂) itself is a crucial pharmacophore, enabling hydrogen bonding interactions (both as a donor and acceptor) with biological targets. Its presence ortho to the -OCF₃ group and para to the -NH₂ group creates a specific steric and electronic environment. The ortho -OCF₃ group can influence the conformation of the carboxamide moiety and potentially participate in weak hydrogen bonding or halogen bonding-like interactions via its fluorine atoms [3] [6]. The para -NH₂ group is a strong electron-donor and a potential hydrogen bond donor. This specific arrangement—electron-donating group (EDG) para to the carboxamide and strong electron-withdrawing group (EWG) ortho—defines a distinct subclass within the substituted benzamide chemical space. The molecular weight (220.15 g/mol) and presence of hydrogen bond donors/acceptors suggest potential adherence to aspects of Lipinski's rule of five, although the -OCF₃ group increases lipophilicity [3]. Precise structural characterization of this compound and its isomers is paramount for interpreting biological screening data and designing targeted analogs [4] [5] [7].
The trifluoromethoxy (-OCF₃) group is a privileged structural motif in modern drug discovery due to its beneficial effects on pharmacokinetic and pharmacodynamic properties. Its incorporation into aromatic amines like 4-Amino-2-(trifluoromethoxy)benzamide imparts several key advantages:
These properties translate directly into therapeutic potential. Crucially, derivatives featuring the 4-amino-(trifluoromethoxy)benzyl or benzamide motif have demonstrated significant biological activities. For instance, research on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs identified compound WO5m (containing a 3-OH benzoyl group and a 4-CF₃ benzyl group) as a potent protector of pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis, with an exceptional EC₅₀ of 0.1 ± 0.01 µM [8]. This activity is vital for developing treatments for diabetes mellitus, where ER stress contributes to β-cell loss. Similarly, 2-Amino-1,4-naphthoquinone-benzamide derivatives incorporating aromatic amines with electron-withdrawing groups like trifluoromethyl (-CF₃, closely related to -OCF₃ in some electronic aspects) showed potent cytotoxic activity against cancer cell lines (e.g., MDA-MB-231, HT-29), acting as apoptosis inducers . The presence of the trifluoromethyl or trifluoromethoxy group on the benzamide or aniline component was frequently associated with enhanced potency, highlighting the role of these fluorinated groups in optimizing interactions with biological targets, potentially through improved binding affinity, altered metabolism, or better cellular uptake [8].
The benzamide scaffold (-C₆H₄-CONR₂) has a rich history in medicinal chemistry, serving as the foundation for numerous clinically used drugs across diverse therapeutic areas. The evolution of benzamide-based pharmacophores demonstrates a progressive sophistication in leveraging substitution patterns, including halogenation and fluorination, to optimize target engagement and drug-like properties.
Early benzamide drugs often featured simple substitution patterns. Procainamide, an antiarrhythmic, highlights the importance of the aminoalkylamide side chain. The discovery of metoclopramide, a dopamine D₂ receptor antagonist and 5-HT₃ receptor antagonist used as an antiemetic and gastroprokinetic agent, underscored the potential of chloro-substituted benzamides with basic side chains. The introduction of sulpiride and related substituted benzamides marked a significant advancement, demonstrating potent and selective dopamine D₂/D₃ antagonist properties useful in psychiatry (antipsychotic) and gastroenterology [8] [9].
A major turning point involved the strategic incorporation of fluorine and fluorinated groups onto the benzamide core. Fluorination, initially explored to modulate pKa and metabolic stability, evolved into a sophisticated strategy for enhancing potency, selectivity, and pharmacokinetics. The trifluoromethyl (-CF₃) group became a common feature, seen in drugs like flutamide (antiandrogen for prostate cancer). The exploration of the trifluoromethoxy (-OCF₃) group represents a further refinement within this fluorination strategy [3] [6].
Table 2: Evolution of Key Benzamide Pharmacophores and Role of Fluorination
Generation/Era | Exemplar Compound(s) | Key Structural Features | Primary Therapeutic Use | Role of Fluorination/Trifluoromethoxy |
---|---|---|---|---|
Early (Mid 20th C) | Procainamide | -CONH(CH₂)₂N(Et)₂; -NHCOC₆H₄-p-NO₂? | Antiarrhythmic | None |
Metoclopramide | -CONH-CH₂CH₂N(Me)₂; -Cl ortho to CONH; -OCH₃ para | Antiemetic, Prokinetic | None (Chloro substituent) | |
Fluorine Introduction | Tiapride | -CONH-CH₂CH₂N(CH₂CH₂OH)Me; -OCH₃ ortho; -SO₂NH₂ meta | Antipsychotic, Dyskinesia | None |
Sulpiride | -CONH-(Azetidinyl); -OCH₃ ortho; -SO₂NH₂ meta | Antipsychotic, Antidepressant | None | |
Trifluoromethyl Era | Flutamide | -NO₂ meta; -CF₃ para (Nitro group key) | Antiandrogen (Prostate Cancer) | -CF₃ enhances potency & stability |
Nilotinib (Part) | Contains benzamide with -CF₃ | Tyrosine Kinase Inhibitor (CML) | -CF₃ crucial for target affinity | |
Trifluoromethoxy & Advanced | 4-Amino-2-(trifluoromethoxy)benzamide | -CONH₂; -NH₂ para; -OCF₃ ortho | Intermediate / Apoptosis Inducer | -OCF₃ optimizes lipophilicity, metabolic stability & target interactions |
The specific pharmacophore exemplified by 4-Amino-2-(trifluoromethoxy)benzamide integrates lessons from this historical development. It retains the critical hydrogen-bonding capacity of the benzamide group. It strategically positions an aromatic amine (para), offering a hydrogen bond donor site and a site for potential derivatization or metabolic conjugation. The key modern advancement is the incorporation of the -OCF₃ group ortho to the carboxamide. This group was selected over simpler halogens or -CF₃ based on its superior profile regarding metabolic stability, lipophilicity tuning, and potentially unique electronic and steric interactions with target proteins compared to -CF₃ or -Cl [3] [6] [8]. This evolution reflects the ongoing pursuit in medicinal chemistry to refine benzamide scaffolds through strategic bioisosteric replacement (e.g., -OCF₃ for -OCF₃ or -CF₃) and careful optimization of substitution patterns to maximize therapeutic potential, particularly in areas like oncology (targeting apoptosis pathways via HDAC inhibition or other mechanisms) [8] [9] and metabolic diseases (protecting β-cells from ER stress) [8]. The compound serves as a direct result of applying these advanced fluorination strategies to the classical benzamide pharmacophore.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8